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Compound of Interest

Compound Name:
1-(5-Methyl-1H-pyrazol-3-

YL)propan-2-one

Cat. No.: B13615968

Get Quote

Introduction: The Scaffold and the Challenge
In the landscape of kinase inhibitors and anti-inflammatory agents, the pyrazole-substituted

propan-2-one scaffold represents a critical chemical space. This substructure serves as a

flexible linker system, connecting the pharmacophoric pyrazole ring (often a hydrogen bond

donor/acceptor) to other lipophilic domains via a ketonic tether.

However, this scaffold presents a unique nomenclature challenge. The ambiguity arises from

the intersection of tautomeric mobility within the pyrazole ring and the priority rules governing

the acyclic ketone chain. Misnaming these compounds leads to database fragmentation and

errors in structure-activity relationship (SAR) analysis.

This guide provides a rigorous, self-validating protocol for naming these compounds according

to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-series), ensuring scientific

integrity and reproducibility.

Fundamental IUPAC Hierarchy
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To name these compounds accurately, one must strictly adhere to the IUPAC hierarchy of

operations. The system is not intuitive; it is algorithmic.

The Principal Characteristic Group
The first step is identifying the "Principal Characteristic Group" (PCG).

The Rule: The group with the highest seniority determines the suffix and the parent structure.

Application: In this scaffold, the ketone (C=O) is the PCG (assuming no carboxylic acids,

esters, or amides are present).

Result: The parent suffix is -one.

The Parent Hydride
The Rule: The longest carbon chain containing the PCG is the parent hydride.

Application: A 3-carbon chain containing a ketone at position 2.[1]

Result: The parent name is propan-2-one.

Note: While "acetone" is a retained IUPAC name, propan-2-one is the Preferred IUPAC

Name (PIN) for generating systematic derivatives.

The Substituent (The Pyrazole)[2][3][4]
The Rule: The pyrazole ring is treated as a substituent prefix.

Complexity: The pyrazole ring contains two nitrogen atoms (1,2-diazole). The numbering of

this ring is determined by the "Indicated Hydrogen" (

) or the point of attachment.

The Pyrazole Tautomerism Protocol
The most common error in naming this scaffold is neglecting the specific tautomer of the

pyrazole ring. Pyrazoles exist in dynamic equilibrium (e.g., 1
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-pyrazole

2

-pyrazole). However, for naming purposes, the structure must be fixed.

N-Linked vs. C-Linked
The naming logic bifurcates based on how the pyrazole is attached to the propane chain.

Scenario A: N-Linked (Attachment via Nitrogen)
If the pyrazole is attached to the propane chain via a nitrogen atom, that nitrogen becomes

position 1.

Name Construction: 1-(1

-pyrazol-1-yl)propan-2-one.

Logic: The parent radical is 1

-pyrazole.[2] The radical is formed by removing the H from position 1.

Scenario B: C-Linked (Attachment via Carbon)
If the pyrazole is attached via a carbon atom, the nitrogen bearing the hydrogen remains

position 1.

Name Construction: 1-(1

-pyrazol-3-yl)propan-2-one.

Logic: The H is fixed on Nitrogen 1. The attachment is at Carbon 3.[3]

Visualizing the Naming Logic
The following decision tree illustrates the algorithmic process for determining the correct IUPAC

name.
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Identify Structure

Is Ketone the Highest Priority Group?

Parent = Propan-2-one

Yes

Use Higher Priority Suffix
(e.g., -oic acid)

No

How is Pyrazole attached?

Attached via Nitrogen

N-Bond

Attached via Carbon

C-Bond

Name: 1-(1H-pyrazol-1-yl)propan-2-one
(Locant 1 on Pyrazole)

Determine H position (usually N1)
Name: 1-(1H-pyrazol-X-yl)propan-2-one

Click to download full resolution via product page

Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) of pyrazole-propan-2-

one derivatives.

Step-by-Step Naming Workflow
This protocol ensures reproducibility across your research team.

Step 1: Number the Propane Chain
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Always start numbering the propane chain from the end that gives the substituent (the

pyrazole) the lower locant, provided the ketone locant is fixed.

In propan-2-one, the ketone is always at 2.

Therefore, the substituent is assigned position 1.[4]

Incorrect: 3-(pyrazol-1-yl)propan-2-one.

Correct:1-(pyrazol-1-yl)propan-2-one.

Step 2: Number the Pyrazole Ring
This is the critical quality control step.

Identify the Heteroatoms: Nitrogen atoms are at positions 1 and 2.

Assign Priority (N1):

If N-linked: The nitrogen attached to the propane chain is N1.

If C-linked: The nitrogen bearing the hydrogen (or the "indicated hydrogen") is N1.

Direction: Number towards the second nitrogen (N2) to give heteroatoms the lowest locant

set (1,2).

Step 3: Assemble the Name
Format: [Locant on Propane]-[Substituent Name]propan-2-one

Data Summary: Isomer Comparison
The table below distinguishes between the three most common regioisomers found in drug

discovery libraries.
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Structure Type
Attachment
Point

Indicated
Hydrogen

IUPAC Name

Chemical
Abstract
Service (CAS)
Logic

N-Linked Nitrogen 1 N/A (Substituted)
1-(1H-pyrazol-1-

yl)propan-2-one

2-Propanone, 1-

(1H-pyrazol-1-

yl)-

C-Linked

(Proximal)
Carbon 5 Nitrogen 1

1-(1H-pyrazol-5-

yl)propan-2-one

2-Propanone, 1-

(1H-pyrazol-5-

yl)-

C-Linked (Distal) Carbon 3 Nitrogen 1
1-(1H-pyrazol-3-

yl)propan-2-one

2-Propanone, 1-

(1H-pyrazol-3-

yl)-

C-Linked

(Remote)
Carbon 4 Nitrogen 1

1-(1H-pyrazol-4-

yl)propan-2-one

2-Propanone, 1-

(1H-pyrazol-4-

yl)-

Visualizing Pyrazole Numbering
To prevent ambiguity in the table above, refer to the numbering schematics below.

1H-Pyrazole (Parent)

N1
(H) N2 C3 C4

C5

Click to download full resolution via product page

Figure 2: Numbering of the 1H-pyrazole parent ring. Note that numbering must start at the N-H

(or N-substituted) position and proceed towards the second nitrogen.
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Advanced Case Study: Polysubstitution
In medicinal chemistry, the pyrazole ring is rarely unsubstituted. Consider a scenario with a

methyl group.

Compound: A propan-2-one chain attached to N1 of a pyrazole, which also has a methyl group

at C3.

Parent: Propan-2-one.

Attachment: At N1 of pyrazole

1-(...pyrazol-1-yl).

Pyrazole Substituent: Methyl group at position 3.[5]

Combined Substituent Name: 3-methyl-1H-pyrazol-1-yl.

Full Name:1-(3-methyl-1H-pyrazol-1-yl)propan-2-one.

Note: If the methyl were at position 5 (adjacent to the N-linker), steric hindrance would be

significant, but the naming follows the same logic: 1-(5-methyl-1H-pyrazol-1-yl)propan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13615968?utm_src=pdf-custom-synthesis#bc-rfq
https://www.atlantis-press.com/article/126016772.pdf
https://www.scirp.org/journal/paperinformation?paperid=99996
https://www.scirp.org/journal/paperinformation?paperid=99996
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/02%3A_Fundamental_of_Organic_Structures/2.04%3A_IUPAC_Naming_of_Organic_Compounds_with_Functional_Groups
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/nomen1.htm
https://scispace.com/pdf/the-tautomerism-of-pyrazolines-dihydropyrazoles-212n45w1jf.pdf
https://www.researchgate.net/publication/338096539_Revisiting_the_Structure_and_Chemistry_of_35-Substituted_Pyrazoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982847/
https://iupac.qmul.ac.uk/BlueBook/P6.html
https://www.benchchem.com/product/b13615968/docs#structural-nomenclature-of-pyrazole-substituted-propan-2-ones-a-definitive-guide
https://www.benchchem.com/product/b13615968/docs#structural-nomenclature-of-pyrazole-substituted-propan-2-ones-a-definitive-guide
https://www.benchchem.com/product/b13615968/docs#structural-nomenclature-of-pyrazole-substituted-propan-2-ones-a-definitive-guide
https://www.benchchem.com/product/b13615968/docs#structural-nomenclature-of-pyrazole-substituted-propan-2-ones-a-definitive-guide
https://www.benchchem.com/product/b13615968?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13615968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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